molecular formula C37H34AgF3N2O3P2S+ B12369652 2-diphenylphosphaniumylethyl(diphenyl)phosphanium;2-pyridin-2-ylpyridine;silver;trifluoromethanesulfonate

2-diphenylphosphaniumylethyl(diphenyl)phosphanium;2-pyridin-2-ylpyridine;silver;trifluoromethanesulfonate

Cat. No.: B12369652
M. Wt: 813.6 g/mol
InChI Key: ZQPNWXFLDWJBTJ-UHFFFAOYSA-O
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Description

The compound “2-diphenylphosphaniumylethyl(diphenyl)phosphanium;2-pyridin-2-ylpyridine;silver;trifluoromethanesulfonate” is a complex organophosphorus compound It is known for its unique structure, which includes multiple phosphine groups and a pyridine moiety, coordinated with silver and trifluoromethanesulfonate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reaction of 2-diphenylphosphinoethyl(diphenyl)phosphine with 2-pyridin-2-ylpyridine in the presence of a silver salt, such as silver trifluoromethanesulfonate. The reaction is carried out under inert conditions to prevent oxidation of the phosphine groups. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound in catalysis involves the coordination of the phosphine groups to a metal center, which facilitates the activation of substrates. The pyridine moiety can also participate in the catalytic cycle by stabilizing intermediates or facilitating proton transfer. The silver ion can enhance the reactivity of the compound by providing additional coordination sites .

Comparison with Similar Compounds

Similar Compounds

    Diphenyl-2-pyridylphosphine: A simpler phosphine ligand with similar coordination properties.

    1,2-Bis(diphenylphosphino)ethane: Another bidentate phosphine ligand used in catalysis.

    Triphenylphosphine: A widely used monodentate phosphine ligand.

Uniqueness

The uniqueness of “2-diphenylphosphaniumylethyl(diphenyl)phosphanium;2-pyridin-2-ylpyridine;silver;trifluoromethanesulfonate” lies in its combination of multiple phosphine groups and a pyridine moiety, which provides versatile coordination and catalytic properties. The presence of silver and trifluoromethanesulfonate further enhances its reactivity and stability in various chemical reactions .

Properties

Molecular Formula

C37H34AgF3N2O3P2S+

Molecular Weight

813.6 g/mol

IUPAC Name

2-diphenylphosphaniumylethyl(diphenyl)phosphanium;2-pyridin-2-ylpyridine;silver;trifluoromethanesulfonate

InChI

InChI=1S/C26H24P2.C10H8N2.CHF3O3S.Ag/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;1-3-7-11-9(5-1)10-6-2-4-8-12-10;2-1(3,4)8(5,6)7;/h1-20H,21-22H2;1-8H;(H,5,6,7);/p+1

InChI Key

ZQPNWXFLDWJBTJ-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)S(=O)(=O)[O-].[Ag]

Origin of Product

United States

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